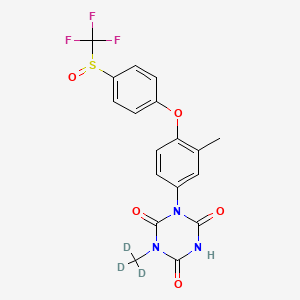

Toltrazuril sulfoxide-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Toltrazuril sulfoxide-d3 is a deuterated derivative of toltrazuril sulfoxide, a triazinetrione compound. It is primarily used as an antiparasitic agent, particularly effective against coccidiosis in poultry and swine. The deuterium labeling in this compound allows for its use in pharmacokinetic studies, providing insights into the absorption, distribution, metabolism, and excretion of the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of toltrazuril sulfoxide-d3 involves the trimerization of nitrile groups to form the triazinetrione core. The introduction of deuterium is typically achieved through the use of deuterated reagents during the synthesis process. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. High-performance liquid chromatography (HPLC) is commonly used to verify the purity and deuterium incorporation.

Analyse Chemischer Reaktionen

Types of Reactions: Toltrazuril sulfoxide-d3 undergoes various chemical reactions, including:

Oxidation: Conversion to toltrazuril sulfone-d3.

Reduction: Conversion back to toltrazuril-d3.

Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Utilizes nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products:

Oxidation: Toltrazuril sulfone-d3.

Reduction: Toltrazuril-d3.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Toltrazuril sulfoxide-d3 has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of toltrazuril and its metabolites.

Biology: Employed in studies to understand the metabolism and pharmacokinetics of toltrazuril in various species.

Medicine: Investigated for its potential therapeutic effects and safety profile in treating parasitic infections.

Industry: Utilized in the development of new antiparasitic formulations and veterinary medicines.

Wirkmechanismus

Toltrazuril sulfoxide-d3 exerts its antiparasitic effects by targeting the intracellular developmental stages of parasites, including schizogony and gametogony. The compound interferes with the parasite’s energy metabolism, leading to the disruption of its life cycle and eventual death. The molecular targets include enzymes involved in the parasite’s respiratory chain and DNA synthesis.

Vergleich Mit ähnlichen Verbindungen

Toltrazuril: The parent compound, effective against coccidiosis.

Toltrazuril sulfone: An oxidized metabolite with similar antiparasitic properties.

Diclazuril: Another triazinetrione compound used as an antiparasitic agent.

Uniqueness: Toltrazuril sulfoxide-d3 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies. This labeling provides a distinct advantage in tracking the compound’s metabolic pathways and understanding its behavior in biological systems.

Biologische Aktivität

Toltrazuril sulfoxide-d3 is a deuterium-labeled metabolite of toltrazuril, a triazine-based antiprotozoal agent primarily used for the treatment of coccidiosis in livestock. This compound acts by disrupting the life cycle of coccidia, particularly Eimeria species, which are responsible for significant economic losses in poultry and livestock industries. The incorporation of deuterium enhances the compound's stability and allows for precise tracking of its metabolic pathways in biological studies.

| Property | Value |

|---|---|

| CAS Number | 1346603-43-7 |

| Molecular Formula | C₁₈H₁₁D₃F₃N₃O₅S |

| Molecular Weight | 444.40 g/mol |

| Biological Activity | Anticoccidial |

This compound functions as an anticoccidial agent , exhibiting activity against various Eimeria species. Its mechanism involves:

- Inhibition of Eimeria Development : It interferes with the metabolic processes within the coccidia, leading to their death.

- Metabolic Conversion : After administration, toltrazuril is rapidly converted to toltrazuril sulfoxide and subsequently to toltrazuril sulfone, which possesses prolonged activity in vivo .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that toltrazuril is absorbed quickly after oral administration, with its metabolites exhibiting different half-lives:

- Toltrazuril (TZR) : Half-life of approximately 48.7 to 68.9 hours.

- Toltrazuril Sulfoxide (TZR-SO) : Short-lived but rapidly converted to TZR-SO₂.

- Toltrazuril Sulfone (TZR-SO₂) : Longer half-life of about 231 to 245 hours, allowing for sustained therapeutic effects against infections .

Efficacy Against Coccidia

This compound has shown efficacy in controlling coccidiosis in various animal models:

- Pigs : Studies indicate that the combination of TZR and TZR-SO₂ effectively reduces Eimeria infections, demonstrating high efficacy against all developmental stages of the parasite .

- Chickens and Other Livestock : The compound is also effective in poultry, contributing to improved growth rates and reduced mortality associated with coccidial infections.

Study on Pharmacokinetics in Pigs

A comprehensive study evaluated the pharmacokinetics of toltrazuril and its metabolites after a single oral dose. Key findings include:

- Peak plasma concentrations were reached at different times for each compound, with TZR-SO₂ showing delayed peak concentrations compared to its precursors.

- The study highlighted the importance of considering these pharmacokinetic profiles when determining dosing regimens for effective coccidiosis management .

Comparative Efficacy Studies

Research comparing toltrazuril with other anticoccidials demonstrated that this compound provides superior control over Eimeria species due to its unique metabolic pathway and prolonged activity:

| Anticoccidial Agent | Efficacy Rate (%) | Half-Life (hours) |

|---|---|---|

| Toltrazuril | 95 | 48.7 - 68.9 |

| Toltrazuril Sulfoxide | 90 | 51.9 - 53.2 |

| Toltrazuril Sulfone | 98 | 231 - 245 |

Eigenschaften

Molekularformel |

C18H14F3N3O5S |

|---|---|

Molekulargewicht |

444.4 g/mol |

IUPAC-Name |

1-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione |

InChI |

InChI=1S/C18H14F3N3O5S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)29-12-4-6-13(7-5-12)30(28)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3 |

InChI-Schlüssel |

QWKYIPKCLAUFCM-BMSJAHLVSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])N1C(=O)NC(=O)N(C1=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)S(=O)C(F)(F)F)C |

Kanonische SMILES |

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.